molecular formula C18H21N5O3S B2581970 2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide CAS No. 326004-37-9

2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide

Cat. No.: B2581970
CAS No.: 326004-37-9
M. Wt: 387.46
InChI Key: NRYOKUWSPNARSR-UHFFFAOYSA-N
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Description

The compound “2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide” is a synthetic purine derivative characterized by a 1,3-dimethyl-substituted xanthine core linked to an acetamide group via a sulfanyl bridge. The acetamide moiety is further substituted with phenyl and isopropyl groups, contributing to its unique physicochemical profile.

Properties

IUPAC Name

2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3S/c1-11(2)23(12-8-6-5-7-9-12)13(24)10-27-17-19-14-15(20-17)21(3)18(26)22(4)16(14)25/h5-9,11H,10H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYOKUWSPNARSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NC3=C(N2)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide is a purine derivative that has garnered interest for its potential biological activities. This article explores its structural characteristics, biological effects, mechanisms of action, and relevant case studies.

Antiviral Properties

Recent studies have indicated that purine derivatives can exhibit antiviral activity. For instance, compounds similar to the one have been shown to inhibit viral replication by interfering with nucleic acid synthesis. The mechanism often involves the inhibition of viral polymerases or proteases, essential for viral life cycles .

Enzyme Inhibition

The compound's structure suggests it may interact with specific enzymes. For example, it could potentially inhibit mono-ADP-ribosyltransferases (mARTs), which are critical in various cellular processes including DNA repair and apoptosis. Compounds that inhibit these enzymes can provide therapeutic avenues for diseases characterized by dysregulated cell death and proliferation .

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : Binding to active sites of enzymes involved in nucleotide metabolism.
  • Disruption of Protein Interactions : Interfering with protein-protein interactions crucial for viral entry into host cells.
  • Modulation of Signaling Pathways : Altering pathways related to inflammation and immune response.

Study on Antiviral Efficacy

A study published in MDPI evaluated several purine derivatives against viral targets. The results indicated that certain derivatives showed effective inhibition of viral replication at concentrations as low as 10 μM . While specific data on the compound is limited, its structural similarity to active compounds suggests potential efficacy.

Comparative Analysis

A comparative analysis was conducted on various purine derivatives including the target compound. The findings are summarized in the following table:

CompoundIC50 (μM)Target EnzymeMechanism
Compound A5Viral PolymeraseCompetitive Inhibition
Compound B15mARTsNon-competitive Inhibition
Target Compound TBDTBDTBD

This table highlights the need for further research to determine the specific biological activity and potency of the target compound.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Acetamide-Purine Derivatives

Compound Name Molecular Formula Purine Substituents Acetamide Substituents Molecular Weight (g/mol) Key Features
Target Compound C₁₈H₂₀N₅O₃S 1,3-dimethyl N-phenyl-N-(propan-2-yl) 386.44 Moderate solubility in dichloromethane (DCM); planar amide group
2-[(7-Hexadecyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide C₂₅H₄₀N₅O₃S 3-methyl, 7-hexadecyl N-phenyl 514.67 High hydrophobicity due to long alkyl chain; recrystallized in ethanol
2-[(7-Ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide C₁₉H₁₉F₃N₅O₃S 1,3-dimethyl, 7-ethyl N-(3-trifluoromethylphenyl) 461.44 Enhanced electronic effects from CF₃ group; high DCM solubility
2-({7-[(2E)-but-2-en-1-yl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)-N-phenylacetamide C₁₈H₁₉N₅O₃S 3-methyl, 7-(2E-butenyl) N-phenyl 385.44 Unsaturated side chain; potential for π-π interactions
N-(2,3,6,7-tetrahydro-1,3-dimethyl-2,6-dioxo-1H-purin-8-yl)acetamide C₁₀H₁₂N₅O₃S 1,3-dimethyl Unsubstituted acetamide 282.30 Simpler structure; baseline for comparing substituent effects

Solubility and Crystallinity

  • Target Compound : Exhibits moderate solubility in DCM, inferred from similar compounds synthesized via dichloromethane extraction .
  • Hexadecyl Derivative : Lower solubility in polar solvents due to the hexadecyl chain; recrystallized in ethanol.
  • Trifluoromethyl Derivative : Enhanced solubility in DCM attributed to the electron-withdrawing CF₃ group.

Structural Conformation and Hydrogen Bonding

Crystallographic data for related compounds (e.g., ) reveal that N-substituted acetamides adopt planar amide configurations with variable dihedral angles between aromatic rings (54.8°–77.5°). Hydrogen bonding (N–H⋯O) forms R₂²(10) dimers, influencing crystal packing and stability . The target compound’s isopropyl group may introduce steric effects, altering conformational flexibility compared to smaller substituents (e.g., ethyl or phenyl groups).

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